![molecular formula C8H5Cl2NO2 B2583960 6,7-dichloro-4H-benzo[1,4]oxazin-3-one CAS No. 6238-99-9](/img/structure/B2583960.png)

6,7-dichloro-4H-benzo[1,4]oxazin-3-one

カタログ番号 B2583960

CAS番号:

6238-99-9

分子量: 218.03

InChIキー: DOPQEOZCWNLSAT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

6,7-dichloro-4H-benzo[1,4]oxazin-3-one is a type of benzoxazinone, a class of compounds that are heterocyclic and have great medicinal importance . Benzoxazinones, including 6,7-dichloro-4H-benzo[1,4]oxazin-3-one, have been able to draw the attention of researchers due to their various medicinal uses and physiological activities .

Molecular Structure Analysis

Benzoxazinones, including 6,7-dichloro-4H-benzo[1,4]oxazin-3-one, are heterocyclic compounds. They have an oxazine ring fused with a benzene ring . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Chemical Reactions Analysis

The chemical reactions involving benzoxazinones are complex and can depend on the specific substituents on the benzene ring . For instance, electron-donating groups favored the formation of 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .科学的研究の応用

Catalysis and Organic Synthesis

- Catalyst for Multi-Component Reactions (MCRs) : N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), derived from our compound, serves as a highly efficient and homogeneous catalyst. It has been successfully applied in water for the synthesis of diverse heterocyclic compounds, including 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .

- Organocatalytic Domino Reactions : Researchers have employed this compound in organocatalytic domino Michael-hemiacetalization reactions .

- Human Topoisomerase I Inhibition : In a study, 6-chloro and/or 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetic acid derivatives were investigated for their effects on human multidrug-resistant-1 (mdr-1) gene-transfected mouse lymphoma cells. These compounds showed an increased apoptotic effect .

作用機序

将来の方向性

特性

IUPAC Name |

6,7-dichloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPQEOZCWNLSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dichloro-4H-benzo[1,4]oxazin-3-one | |

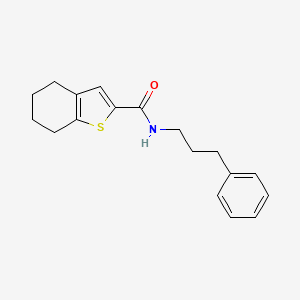

Synthesis routes and methods I

Procedure details

Ethyl [(4,5-dichloro-2-nitrophenyl)oxy]acetate (36.0 g, 0. 122 mol) was dissolved in 400 mL of ethanol and treated with SnCl2.2H2O (138.0 g, 0.612 mol). This mixture was magnetically stirred and heated to 85° C. in an oil bath. After 20 hours, HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) showed that all of the starting material (Rt=7.8 min) was gone and that two new compounds had formed: the desired product (Rt=6.2 min) and the hydroxamic acid of the desired product (Rt=5.9 min). An additional 138.0 g of SnCl2.2H2O (0.612 mol) and 90 mL of concentrated HCl were added and stirred at 85° C. for seven hours, after which time HPLC showed that only the desired product remained. The reaction mixture was poured into 5.5 L of 5% aqueous HCl and stirred for 20 minutes, resulting in precipitation of the product. The solid was filtered off and air-dried on a vacuum funnel for one hour. The solid was transferred to a 1 L round bottom flask and suspended in 500 mL of absolute ethanol. The solvent was removed by rotary evaporation to azeotrope off the last traces of water and the resulting white solid was dried under high vacuum to give 6,7-dichloro-2H-1,4-benzoxazin-3(4H)-one (22.2 g. 0.102 mol, 83%) as a fine white powder. MS (ES) m/e 218 [M+H]+.

Name

Synthesis routes and methods II

Procedure details

Ethyl[(4,5-dichloro-2-nitrophenyl)oxy]acetate (36.0 g, 0.122 mol) was dissolved in 400 mL of ethanol and treated with SnCl2.2H2O (138.0 g, 0.612 mol). This mixture was magnetically stirred and heated to 85° C. in an oil bath. After 20 hours, HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) showed that all of the starting material (Rt=7.8 min) was gone and that two new compounds had formed: the desired product (Rt=6.2 min) and the hydroxamic acid of the desired product (Rt=5.9 min). An additional 138.0 g of SnCl2.2H2O (0.612 mol) and 90 mL of concentrated HCl were added and stirred at 85° C. for seven hours, after which time HPLC showed that only the desired product remained. The reaction mixture was poured into 5.5 L of 5% aqueous HCl and stirred for 20 minutes, resulting in precipitation of the product. The solid was filtered off and air-dried on a vacuum funnel for one hour. The solid was transferred to a 1 L round bottom flask and suspended in 500 mL of absolute ethanol. The solvent was removed by rotary evaporation to azeotrope off the last traces of water and the resulting white solid was dried under high vacuum to give 6,7-dichloro-2H-1,4-benzoxazin-3(4H)-one (22.2 g. 0.102 mol, 83%) as a fine white powder. MS (ES) m/e 218 [M+H]+.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)

![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)

![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)

![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)

![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)

![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)